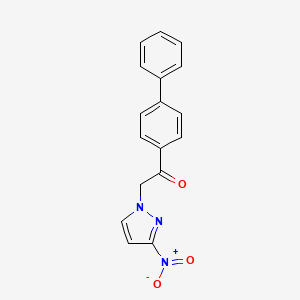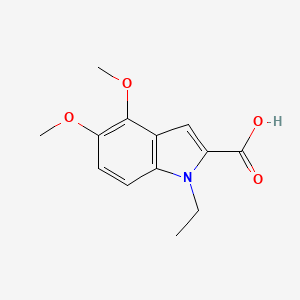![molecular formula C12H17BrN2 B6330523 1-[(3-Bromophenyl)methyl]-2-methylpiperazine CAS No. 1240573-44-7](/img/structure/B6330523.png)
1-[(3-Bromophenyl)methyl]-2-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves using techniques like X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, including its reactivity and the conditions needed for these reactions .Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-[(3-Bromophenyl)methyl]-2-methylpiperazine is a compound that can be synthesized through various chemical reactions, including nucleophilic substitution reactions. For example, a related compound, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, was synthesized via a nucleophilic substitution reaction, indicating the potential for this compound to undergo similar chemical transformations (Mishriky & Moustafa, 2013). Such reactions are crucial in the development of new pharmaceuticals and materials.
Role in Metal Complexes
Compounds containing bromophenyl and piperazine units, similar to this compound, have been studied for their ability to form metal complexes. These complexes are of interest due to their potential applications in mimicking the active sites of type 3 copper proteins and investigating their catalytic activities, such as catechol oxidase activity (Merkel et al., 2005). This highlights the compound's relevance in bioinorganic chemistry and enzyme mimicry.
Antimicrobial Activity
Chemical compounds with structures incorporating bromophenyl and piperazine moieties have been synthesized and evaluated for their antimicrobial properties. For instance, aminobenzylated Mannich bases derived from 3-bromobenzaldehyde and piperazine showed antimicrobial activity, suggesting potential applications of this compound in developing new antimicrobial agents (Nimavat et al., 2004).
Pharmaceutical Research
In pharmaceutical research, the structural motifs present in this compound are often explored for their biological activities. For example, thieno[2,3-b][1,5]benzoxazepine derivatives containing a 4-methylpiperazin-1-yl group have demonstrated potent antipsychotic activity, indicating the potential use of this compound in developing new therapeutic agents (Kohara et al., 2002).
Supramolecular Chemistry
The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the design of supramolecular structures. For instance, multi-component hydrogen-bonding organic salts have been formed using 1-methylpiperazine, which is structurally related, suggesting potential applications in crystal engineering and materials science (Yu et al., 2015).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, including electrophilic substitution . The bromophenyl group in the compound could potentially enhance its reactivity, allowing it to interact more effectively with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biochemical pathways, leading to a broad spectrum of biological activities .
Pharmacokinetics
A study on a similar compound, 1- (3′-bromophenyl)-heliamine, showed that it was quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWODVPOLSPOLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)

amine hydrochloride](/img/structure/B6330454.png)





![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)

![2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%](/img/structure/B6330498.png)

![3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6330526.png)
![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)